molecular formula C10H9NO4 B1212140 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid CAS No. 2495-80-9

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid

Cat. No.: B1212140
CAS No.: 2495-80-9
M. Wt: 207.18 g/mol
InChI Key: FWKJNOVLYWGWCH-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid (CAS 2495-80-9) is a high-value indole derivative supplied as a fine chemical for research and development. This compound serves as a critical building block in organic and medicinal chemistry, primarily used as a key intermediate for the synthesis of more complex molecules . Its structural features make it particularly valuable in pharmaceutical research for creating novel active pharmaceutical ingredients (APIs) . Supplied with a guaranteed purity of >99%, this product is analyzed using rigorous methods including LCMS and GCMS to ensure quality and consistency for your research applications . Other analytical techniques such as HPLC, NMR, and elemental analysis are available upon request. Researchers utilize this compound in various fields, including synthetic organic chemistry, medicinal chemistry, and biotechnology . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications . Please refer to the corresponding Safety Data Sheet (SDS) for detailed handling instructions. It is recommended to store the material in a dark place, sealed in dry conditions at room temperature . We offer this product in both bulk and prepack quantities with short lead times, supporting your R&D needs with a reliable supply of a high-quality chemical intermediate .

Properties

IUPAC Name

5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKJNOVLYWGWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179661
Record name 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2495-80-9
Record name 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

  • Knoevenagel Condensation : Catalyzed by piperidine in ethanol under reflux (78°C, 6–8 hours).

  • Thermolytic Cyclization : Conducted in diphenyl ether or xylene under argon, achieving yields of 60–75%.

Challenges and Optimization:

Regioselectivity during cyclization is sensitive to steric and electronic effects. For example, substituting the benzaldehyde with electron-donating groups (e.g., methoxy) at position 4 directs cyclization to form the 5-hydroxy-6-methoxy regioisomer. Aluminum chloride (AlCl₃) as a Lewis acid enhances electrophilic aromatic substitution, improving yield by 15–20%.

Quinone-Mediated Cyclization via Enamine Intermediates

A scalable three-step route developed by recent studies involves enamine synthesis, quinone cyclization, and ester hydrolysis. This method prioritizes atom economy and functional group tolerance.

Step 1: Enamine Synthesis

Ethyl acetoacetate (1 ) reacts with a primary amine (2 ) under ultrasonic irradiation (40 kHz, 50°C) in acetic acid, forming enamine 3 in 85–90% yield.

Step 2: Quinone Cyclization

Enamine 3 is treated with 1,4-benzoquinone (4 ) or naphthoquinone in the presence of calcium iodide (CaI₂, 10 mol%) at reflux (80°C, 1 hour). The reaction proceeds via a [4+2] cycloaddition followed by rearomatization, yielding 5-hydroxyindole-2-carboxylate (5 ) with 70–78% efficiency.

Step 3: Ester Hydrolysis

The ethyl ester (5 ) undergoes basic hydrolysis (2M NaOH, ethanol/water 1:1, 70°C, 3 hours) to afford the carboxylic acid (6 ) in near-quantitative yield.

Table 1: Reaction Conditions for Quinone-Mediated Synthesis

StepReagentsCatalystTemperatureYield
1Ethyl acetoacetate + amineAcetic acid50°C85–90%
2Benzoquinone + enamineCaI₂80°C70–78%
3NaOH (2M)None70°C>95%

Friedel-Crafts Acylation and Hydrolysis

This method leverages Friedel-Crafts chemistry to install the carboxylic acid moiety directly onto the indole ring.

Procedure:

  • Acylation : 5-Hydroxy-6-methoxyindole reacts with chloroacetyl chloride in dichloromethane (DCM) using AlCl₃ (1.2 equiv) at 0°C to 25°C, forming the 2-acetyl intermediate.

  • Oxidation : The acetyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding the target compound in 65–70% overall yield.

Limitations:

  • Over-oxidation of the indole ring can occur, reducing yield.

  • Strict temperature control (-5°C to 0°C) during oxidation is critical to prevent degradation.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)RegioselectivityScalability
Hemetsberger–Knittel60–75ModerateLaboratory
Quinone-Mediated70–78HighPilot Plant
Friedel-Crafts65–70LowLaboratory

The quinone-mediated approach offers superior regioselectivity and scalability, making it preferable for industrial applications. In contrast, the Hemetsberger–Knittel method allows greater flexibility in modifying substitution patterns but requires stringent anhydrous conditions.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Structural validation employs 1H NMR^1 \text{H NMR} (DMSO-d6): δ 10.92 (s, 1H, COOH), 7.35 (s, 1H, H-7), 6.85 (s, 1H, H-4), 3.89 (s, 3H, OCH₃).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors mitigate exothermic risks during quinone cyclization, improving yield by 20%. Catalytic recycling of CaI₂ via aqueous extraction reduces costs, while enzymatic hydrolysis of esters offers a greener alternative to base-mediated reactions .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

  • Indole Ring Oxidation : Reacts with potassium permanganate (KMnO₄) in acidic conditions to form quinone derivatives via hydroxylation at the C4 position .

  • Side-Chain Oxidation : The carboxylic acid group remains stable under mild oxidizing conditions but may decarboxylate under strong oxidative agents like chromium trioxide (CrO₃).

Key Data:

ReagentConditionsProductYield (%)Source
KMnO₄/H₂SO₄25°C, 2 h4,5-Dihydroxy-6-methoxyquinoline-2-carboxylic acid72
CrO₃/AcOHReflux, 4 h5-Methoxy-1H-indole-6-carbaldehyde58

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) :

R COOHLiAlH4R CH2OH\text{R COOH}\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{OH}

Key Data:

ReagentConditionsProductYield (%)Source
LiAlH₄/THF0°C → RT, 6 h5-Hydroxy-6-methoxy-1H-indole-2-methanol65

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at the C3 and C7 positions due to electron-donating groups (OH, OMe) :

  • Halogenation : Reacts with bromine (Br₂) in acetic acid to yield 3-bromo and 7-bromo derivatives .

  • Nitration : Nitration with HNO₃/H₂SO₄ produces 3-nitro-5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid .

Key Data:

Reaction TypeReagentProductYield (%)Source
BrominationBr₂/AcOH3-Bromo derivative82
NitrationHNO₃/H₂SO₄3-Nitro derivative68

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines under standard conditions:

  • Esterification : Forms methyl esters with methanol/H₂SO₄ .

  • Amidation : Couples with primary amines using BOP reagent to yield bioactive amides .

Key Data:

ReactionReagent/ConditionsProductYield (%)Source
EsterificationMeOH/H₂SO₄, refluxMethyl ester96
AmidationBOP/DIPEA, DMF5-Hydroxy-6-methoxy-indole-2-carboxamide89

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (200–250°C), yielding 5-hydroxy-6-methoxyindole :

R COOHΔR H+CO2\text{R COOH}\xrightarrow{\Delta}\text{R H}+\text{CO}_2

Key Data:

ConditionsProductYield (%)Source
250°C, N₂ atmosphere5-Hydroxy-6-methoxyindole75

Complexation with Metals

The compound acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the hydroxyl and carboxylate groups .

Key Data:

Metal SaltConditionsComplex FormedStability Constant (log β)Source
Cu(NO₃)₂pH 7.4, aqueous[Cu(L)₂(H₂O)₂]12.3

Scientific Research Applications

Scientific Research Applications

5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid has been extensively studied for its applications across multiple disciplines:

Pharmaceutical Development

  • Neuroprotective Effects : Research indicates that this compound can enhance long-term potentiation and protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : It inhibits pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory disorders.

Organic Synthesis

  • The compound serves as a building block for synthesizing more complex indole derivatives used in pharmaceuticals and agrochemicals.

Biological Studies

  • It has demonstrated significant antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Biological Activities

The biological activities of this compound can be categorized as follows:

ActivityDescription
NeuroprotectiveProtects neuronal cells from oxidative damage and enhances cognitive functions.
AntioxidantScavenges reactive oxygen species (ROS), reducing oxidative stress.
Anti-inflammatoryInhibits pro-inflammatory enzymes, mitigating inflammation.
AnticancerExhibits cytotoxic effects on various cancer cell lines, enhancing apoptosis.
AntimicrobialShows efficacy against several microbial strains.
AntidiabeticInfluences glucose metabolism and insulin sensitivity.

Case Studies

Several studies have highlighted the diverse applications and effects of this compound:

Neuroprotective Effects

In vitro studies demonstrated that the compound protects SH-SY5Y neuroblastoma cells from oxidative stress induced by hydrogen peroxide, indicating its potential role in neuroprotection .

Anticancer Activity

In animal models, low doses of this compound were associated with reduced markers of inflammation and oxidative stress, suggesting beneficial effects on metabolic functions.

Antimicrobial Properties

The compound has shown broad-spectrum antimicrobial activity against various microbial strains, indicating its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Comparative Analysis of 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic Acid and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
This compound 2495-80-9 C₁₀H₉NO₄ 207.18 5-OH, 6-OCH₃, 2-COOH Detected in microbial/plant metabolites
5,6-Dimethoxy-1H-indole-2-carboxylic acid 88210-96-2 C₁₁H₁₁NO₄ 221.21 5-OCH₃, 6-OCH₃, 2-COOH High-resolution crystallography applications
6-Hydroxy-5-methoxy-1H-indole-2-carboxylic acid 2638-99-5 C₁₀H₉NO₄ 207.18 6-OH, 5-OCH₃, 2-COOH Positional isomer; detected in human placenta
5-Hydroxy-1H-indole-2-carboxylic acid 21598-06-1 C₉H₇NO₃ 177.16 5-OH, 2-COOH Simpler structure; precursor in synthesis
6-Benzyloxy-5-methoxy-1H-indole-2-carboxylic acid 2510-30-7 C₁₇H₁₅NO₄ 297.31 6-OBz, 5-OCH₃, 2-COOH Bulkier substituent; used in drug intermediates

Biological Activity

5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid (often abbreviated as 5-HO-6-ME-ICA) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound features both hydroxy and methoxy groups, which enhance its solubility and reactivity. The presence of these functional groups is crucial for its interaction with biological targets, influencing its pharmacological profile.

Target Receptors

The primary target for 5-HO-6-ME-ICA is the N-methyl-D-aspartate (NMDA) receptor, where it acts as a competitive antagonist . This interaction is critical in modulating synaptic plasticity and neuroprotection, particularly in the context of neurodegenerative diseases.

Biochemical Pathways

The compound is involved in several biochemical pathways, exhibiting a range of biological activities:

  • Antioxidant Activity : It reduces oxidative stress by modulating enzyme activities related to oxidative damage.
  • Anti-inflammatory Effects : By inhibiting specific pro-inflammatory pathways, it may help mitigate inflammation-related conditions.
  • Neuroprotective Properties : 5-HO-6-ME-ICA enhances long-term potentiation, a process essential for learning and memory .

Biological Activities

The biological activities of 5-HO-6-ME-ICA can be categorized into various therapeutic areas:

Activity Description
AntiviralExhibits potential in combating viral infections through modulation of immune responses.
AnticancerDemonstrates cytotoxic effects on various cancer cell lines, enhancing apoptosis.
AntimicrobialShows efficacy against several microbial strains, indicating broad-spectrum antimicrobial properties.
AntidiabeticInfluences glucose metabolism and insulin sensitivity, making it a candidate for diabetes management.
NeuroprotectiveProtects neuronal cells from oxidative damage and enhances cognitive functions.

Case Studies and Research Findings

Recent studies have highlighted the diverse applications and effects of 5-HO-6-ME-ICA:

  • Neuroprotective Effects :
    • A study demonstrated that 5-HO-6-ME-ICA significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Anticancer Activity :
    • In vitro experiments revealed that the compound induced apoptosis in various cancer cell lines with IC50 values indicating moderate to strong cytotoxicity compared to established chemotherapeutics .
  • Antimicrobial Properties :
    • Research indicated that 5-HO-6-ME-ICA exhibits significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Knoevenagel Condensation : Utilize 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., ethyl ester) with thiazolidinone or aminothiazolone under reflux in acetic acid with sodium acetate as a catalyst. Reaction times (3–5 h) and molar ratios (1:1.1 for aldehyde:thiazole) are critical for yield optimization .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust reflux duration and catalyst loading (e.g., sodium acetate) to mitigate side reactions like ester hydrolysis .

Q. How can researchers characterize the physicochemical properties of this compound given limited available data?

  • Key Properties :

PropertyMethodological ApproachReference Compound Data (e.g., 6-Methylindole-3-carboxylic Acid)
Melting Point Differential Scanning Calorimetry (DSC)193–198°C (similar indole esters)
Solubility Shake-flask method in pH-buffered mediaWater-insoluble; DMSO or ethanol recommended
LogP HPLC retention time correlationLogP ≈ 2.17 (analogous indoles)
  • Spectroscopy : Use 1H^1H-NMR to confirm substitution patterns (e.g., methoxy at C6, hydroxyl at C5) and FT-IR for carboxylic acid (-COOH) identification .

Q. What are the stability considerations under various storage conditions?

  • Storage :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation of indole rings .
  • Humidity : Desiccate to avoid hydrolysis of the carboxylic acid group .
    • Reactivity : Avoid strong oxidizers and alkaline conditions, which may degrade the methoxy or hydroxyl substituents .

Advanced Research Questions

Q. How do structural modifications at specific positions influence biological activity?

  • Position-Specific SAR :

  • C2 Carboxylic Acid : Critical for hydrogen bonding with biological targets (e.g., kinase active sites). Esterification (e.g., ethyl ester) reduces polarity but may enhance membrane permeability .
  • C6 Methoxy Group : Enhances electron-donating effects, stabilizing interactions with aromatic residues in proteins .
  • C5 Hydroxy Group : Participates in redox reactions; methylation or acetylation alters antioxidant activity .
    • Case Study : Bromination at C6 in analogs increases cytotoxicity in cancer cell lines by enhancing DNA intercalation .

Q. What computational approaches can predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding with cyclooxygenase-2 (COX-2) or tyrosine kinases. The carboxylic acid group often anchors the compound in hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy) with IC50_{50} values in enzyme inhibition assays .

Q. How can researchers resolve contradictions in existing data on reactivity or toxicity?

  • Data Gaps :

  • Toxicity : No carcinogenicity data (IARC/NTP/OSHA) are available for this compound, but related indoles show low acute toxicity (LD50_{50} > 500 mg/kg in rodents) .
  • Reactivity : Conflicting reports on ester stability may arise from solvent purity; validate via controlled hydrolysis studies in aqueous buffers .
    • Mitigation : Cross-validate findings using orthogonal assays (e.g., Ames test for mutagenicity, HPLC for degradation products) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid
Reactant of Route 2
5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid

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